molecular formula C27H34NP B14081118 3-(dicyclohexylphosphino)-1-methyl-2-phenyl-1H-indole

3-(dicyclohexylphosphino)-1-methyl-2-phenyl-1H-indole

Cat. No.: B14081118
M. Wt: 403.5 g/mol
InChI Key: UFZJUNYPYMYVIS-UHFFFAOYSA-N
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Description

3-(dicyclohexylphosphino)-1-methyl-2-phenyl-1H-indole is a complex organic compound that features a phosphine group attached to an indole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dicyclohexylphosphino)-1-methyl-2-phenyl-1H-indole typically involves the reaction of 1-methyl-2-phenyl-1H-indole with dicyclohexylphosphine. This reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the phosphine group. The reaction can be catalyzed by transition metals such as palladium or nickel, which facilitate the formation of the phosphine-indole bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar conditions as the laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(dicyclohexylphosphino)-1-methyl-2-phenyl-1H-indole can undergo various types of chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Reduction: The compound can be reduced under specific conditions to modify the indole core or the phosphine group.

    Substitution: The indole core can undergo electrophilic substitution reactions, while the phosphine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be employed for substitution reactions on the indole core.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphine group results in phosphine oxides, while substitution reactions on the indole core can yield various substituted indoles.

Scientific Research Applications

3-(dicyclohexylphosphino)-1-methyl-2-phenyl-1H-indole has several applications in scientific research:

    Chemistry: It is used as a ligand in transition metal-catalyzed reactions, facilitating various organic transformations.

    Biology: The compound can be used in the synthesis of biologically active molecules, potentially serving as a building block for pharmaceuticals.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of fine chemicals and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-(dicyclohexylphosphino)-1-methyl-2-phenyl-1H-indole involves its role as a ligand in catalytic reactions. The phosphine group coordinates with transition metals, forming complexes that facilitate various chemical transformations. These complexes can activate substrates, lower activation energies, and increase reaction rates.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: Another phosphine ligand commonly used in organic synthesis.

    1,2-Bis(dicyclohexylphosphino)ethane: A bidentate ligand with similar steric properties.

    Dicyclohexylphosphine: The parent compound of the phosphine group in 3-(dicyclohexylphosphino)-1-methyl-2-phenyl-1H-indole.

Uniqueness

This compound is unique due to its combination of an indole core and a bulky phosphine group. This structure provides distinct steric and electronic properties, making it a versatile ligand in various catalytic processes. Its ability to stabilize transition metal complexes and facilitate specific reactions sets it apart from other similar compounds.

Properties

Molecular Formula

C27H34NP

Molecular Weight

403.5 g/mol

IUPAC Name

dicyclohexyl-(1-methyl-2-phenylindol-3-yl)phosphane

InChI

InChI=1S/C27H34NP/c1-28-25-20-12-11-19-24(25)27(26(28)21-13-5-2-6-14-21)29(22-15-7-3-8-16-22)23-17-9-4-10-18-23/h2,5-6,11-14,19-20,22-23H,3-4,7-10,15-18H2,1H3

InChI Key

UFZJUNYPYMYVIS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5

Origin of Product

United States

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